molecular formula C10H9BrO3 B12855264 4-(Bromoacetyl)-2-methylbenzoic acid

4-(Bromoacetyl)-2-methylbenzoic acid

Cat. No.: B12855264
M. Wt: 257.08 g/mol
InChI Key: WZHFNERWIZMPLI-UHFFFAOYSA-N
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Description

The Contextual Significance of Halogenated Benzoic Acid Derivatives as Synthetic Building Blocks

Halogenated benzoic acid derivatives are a cornerstone in the field of organic chemistry, serving as readily available and highly reactive precursors for a wide array of chemical transformations. The presence of both a carboxylic acid group and a halogen atom on the benzene (B151609) ring provides two distinct points for chemical modification. The carboxylic acid moiety can undergo esterification, amidation, or reduction, while the halogen atom can be displaced through various nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki or Heck reactions. This dual reactivity allows for the stepwise and controlled introduction of different functional groups, making these compounds invaluable in the design and synthesis of complex target molecules.

The Strategic Importance of 4-(Bromoacetyl)-2-methylbenzoic acid as a Versatile Synthetic Intermediate

This compound stands out as a particularly strategic intermediate due to its trifunctional nature. It possesses a carboxylic acid group, a bromine atom on the acetyl group (an α-haloketone), and a methyl group on the benzene ring. The α-haloketone functionality is highly reactive towards a variety of nucleophiles, making it an excellent precursor for the construction of heterocyclic rings and other complex structures.

A significant application that underscores the strategic importance of this compound is its role as a key intermediate in the synthesis of the insecticide and acaricide, Fluralaner. google.comnbinno.com Fluralaner is a potent agent used in veterinary medicine to control flea and tick infestations in dogs and cats. The synthesis of Fluralaner relies on the carefully orchestrated reaction of this compound or its derivatives with other chemical building blocks. google.com

While a direct, publicly documented synthesis of this compound can be inferred from standard organic chemistry principles, a patented method details the preparation of its methyl ester, methyl 4-(bromoacetyl)-2-methylbenzoate. This synthesis starts from 4-bromo-2-methylbenzoic acid and proceeds through a three-step reaction sequence involving esterification, a palladium-catalyzed reaction, and finally, an α-halogenated ketone synthesis. google.com This pathway highlights the industrial relevance and the established chemical routes to access this important structural motif.

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound1824666-72-9C10H9BrO3257.08
4-Bromo-2-methylbenzoic acid68837-59-2C8H7BrO2215.04
4-Acetyl-2-methylbenzoic acid55860-35-0C10H10O3178.18
Methyl 4-(bromoacetyl)-2-methylbenzoateNot AvailableC11H11BrO3271.11

Note: Data sourced from publicly available chemical supplier information.

Overview of Key Research Areas Pertaining to this compound

The primary research focus surrounding this compound is its application as a critical intermediate in the synthesis of agrochemicals, most notably Fluralaner. google.comnbinno.com The development of efficient and cost-effective synthetic routes to this compound and its derivatives is a key area of industrial research. google.com

The reactivity of the α-bromoacetyl group makes this compound a valuable tool for the synthesis of various heterocyclic compounds. The ketone and the adjacent methylene (B1212753) bromide offer two electrophilic sites that can react with a range of binucleophiles to form five-, six-, or seven-membered rings. This reactivity opens avenues for the exploration of novel chemical entities with potential applications in medicinal chemistry and materials science.

Furthermore, the core structure of this compound, a substituted benzoic acid, is a common scaffold in the design of biologically active molecules. While specific research on the direct biological activity of this particular compound is not widely published, its potential as a precursor for libraries of new compounds for drug discovery remains an area of interest for synthetic chemists. The ability to modify the carboxylic acid, the bromoacetyl group, and the aromatic ring allows for the generation of a diverse range of derivatives for biological screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

4-(2-bromoacetyl)-2-methylbenzoic acid

InChI

InChI=1S/C10H9BrO3/c1-6-4-7(9(12)5-11)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

WZHFNERWIZMPLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CBr)C(=O)O

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 4 Bromoacetyl 2 Methylbenzoic Acid

Chemical Transformations Involving the α-Bromo Ketone Functionality

The α-bromo ketone moiety is arguably the most reactive site on the molecule. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond, making it highly susceptible to nucleophilic attack.

The electron deficiency at the α-carbon, induced by the adjacent carbonyl group, polarizes the C-Br bond and makes this site a prime target for nucleophiles. nih.gov This enhanced reactivity allows for a wide array of bimolecular nucleophilic substitution reactions, often proceeding readily under mild conditions. nih.gov These reactions are fundamental to the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds. nih.govmdpi.com

A variety of nucleophiles, including amines, thiols, and carbanions, can displace the bromide ion. For instance, the reaction of α-bromo ketones with primary amines is a well-established route for the synthesis of various nitrogen-containing heterocycles. acs.org Similarly, reactions with reagents like thiourea or thioamides can lead to the formation of thiazole (B1198619) derivatives. The reaction of α-bromo ketones with o-hydroxycarbonyl compounds can yield substituted benzofurans. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with α-Bromo Ketone Analogs

Nucleophile Reagent Example Product Type
Amine Primary Amines (R-NH₂) α-Amino ketones, Imines, Pyrroles nih.govacs.org
Thiol/Thioamide Thiosemicarbazide 1,3,4-Thiadiazine derivatives sciepub.com
Oxygen Nucleophile o-Hydroxybenzophenone Substituted Benzofurans nih.gov

These reactions underscore the utility of the α-bromo ketone as a versatile electrophilic building block for creating carbon-heteroatom and carbon-carbon bonds.

While the α-carbon is the primary site for substitution, the carbonyl carbon itself is an electrophilic center and can undergo nucleophilic addition reactions. libretexts.orglibretexts.org However, the reactivity is often modulated by the presence of the adjacent bromine atom.

One of the key reactions of the carbonyl group is its reduction. The asymmetric reduction of α-halo ketones is a valuable process for obtaining halohydrins, which are important synthetic intermediates. nih.gov Common reducing agents like sodium borohydride can reduce the carbonyl function to a hydroxyl group. nih.gov Additionally, more extensive reductive dehalogenation can occur, removing both the bromine and the carbonyl oxygen (e.g., Wolff-Kishner reduction) or just the bromine to yield the parent ketone. wikipedia.orgacs.org The choice of reducing agent and reaction conditions dictates the final product. wikipedia.orgacs.org For example, various reagents, including metal halides, sodium dithionite, and metal carbonyls, have been employed for reductive dehalogenation. nih.gov

Table 2: Reduction Pathways for α-Halo Ketones

Reagent/Condition Transformation Product Type
Sodium Borohydride (NaBH₄) Carbonyl Reduction Halohydrin nih.gov
Hydrazine (B178648)/Base (Wolff-Kishner) Reductive Deoxygenation Alkane (ethyl group on the ring) masterorganicchemistry.com
Various (e.g., TiCl₃, Iodide Ion) Reductive Dehalogenation Parent Ketone nih.gov

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group, while generally less reactive than the α-bromo ketone, provides another handle for molecular modification through classic condensation reactions.

The carboxylic acid of 4-(bromoacetyl)-2-methylbenzoic acid can be readily converted into its corresponding esters and amides. Esterification is typically achieved by reacting the acid with an alcohol under acidic catalysis. For instance, the methyl ester can be prepared by reacting the parent compound, 4-bromo-2-methylbenzoic acid, with methanol (B129727) in the presence of sulfuric acid. google.com This transformation is often a key step in multi-step syntheses, as the resulting ester may be more suitable for subsequent reactions, such as palladium-catalyzed cross-couplings. google.comchemicalbook.com

Amidation involves the reaction of the carboxylic acid (or an activated derivative like an acyl chloride) with a primary or secondary amine. nih.govnih.gov These reactions form a stable amide bond, a critical linkage in many biologically active molecules and materials. The direct amidation of esters with reagents like sodium amidoboranes has also been shown to be a rapid and efficient method for producing amides under mild conditions. nih.gov

Table 3: Common Esterification and Amidation Reactions

Reaction Reagents Product
Esterification Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) Methyl 4-(bromoacetyl)-2-methylbenzoate google.com

Under acidic conditions, the carboxylic acid group can participate in various transformations. While specific examples for this compound are not prevalent, analogous structures can undergo intramolecular cyclization reactions, particularly if a suitable nucleophile is present or can be generated elsewhere in the molecule. The presence of a strong acid can protonate the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carboxyl carbon and facilitating reactions.

Aromatic Ring Functionalization and Cross-Coupling Reactivity

The benzene (B151609) ring of this compound, substituted with activating (methyl) and deactivating (acetyl, carboxyl) groups, can also be a site for further modification. While the existing substituents direct the position of any potential electrophilic aromatic substitution, a more common and versatile approach for modifying the aromatic core is through cross-coupling reactions.

Although the molecule itself contains a bromoacetyl group, related compounds like 4-bromo-2-methylbenzoic acid are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. chemicalbook.comarkat-usa.org In these processes, the carbon-halogen bond on the aromatic ring is replaced by a new carbon-carbon bond. For these reactions to be applied to this compound, the aromatic ring would require a halogen substituent (e.g., at position 4 or 5), or the existing carboxylic acid could potentially be used in certain decarboxylative coupling reactions. For example, Suzuki cross-coupling of a brominated aromatic ring with an arylboronic acid is a powerful tool for constructing biaryl systems. arkat-usa.orgmdpi.comgoogleapis.com

Table 4: Potential Cross-Coupling Reactions on a Halogenated Aromatic Ring

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂) Pd(PPh₃)₄ / Base C(aryl)-C(aryl) arkat-usa.orgmdpi.com

These reactions highlight the potential for significant structural elaboration, allowing for the synthesis of complex molecules from the core structure of this compound or its halogenated derivatives.

Electrophilic Aromatic Substitution Patterns (e.g., Friedel-Crafts Acylation)

The benzene ring of this compound possesses three substituents that influence its reactivity towards electrophilic aromatic substitution (EAS). The directing effects of these groups determine the position of any incoming electrophile.

-COOH (Carboxylic Acid): This is a deactivating group and a meta-director due to its electron-withdrawing nature through both inductive and resonance effects.

-CH₃ (Methyl): This is an activating group and an ortho-, para-director due to its electron-donating nature through hyperconjugation.

-COCH₂Br (Bromoacetyl): This is a deactivating group and a meta-director because the carbonyl group is strongly electron-withdrawing.

The positions on the ring are numbered as follows: C1-COOH, C2-CH₃, C4-COCH₂Br. The available positions for substitution are C3, C5, and C6.

Position 3: Ortho to the activating methyl group and meta to the deactivating carboxylic acid and bromoacetyl groups.

Position 5: Para to the activating methyl group and meta to the deactivating carboxylic acid and bromoacetyl groups.

Position 6: Ortho to the activating methyl group and ortho to the deactivating carboxylic acid group.

Given the interplay of these directing effects, electrophilic substitution would be strongly disfavored due to the presence of two powerful deactivating groups. However, if a reaction were to occur under harsh conditions, the activating methyl group would be the dominant directing influence. Steric hindrance from the adjacent carboxylic acid at C1 and the bromoacetyl group at C4 would likely disfavor substitution at the C3 and C5 positions. Therefore, the most probable, albeit still difficult, position for electrophilic attack would be position 5, which is para to the activating methyl group and meta to both deactivating groups.

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The molecule this compound has multiple reactive sites, leading to potential challenges in regioselectivity and chemoselectivity.

Carboxylic Acid: Can undergo esterification, amidation, or reduction.

α-Bromo Ketone: The α-carbon is electrophilic and susceptible to nucleophilic substitution by a wide range of nucleophiles. The carbonyl group itself can be attacked by nucleophiles or be reduced.

Aromatic Ring: Can undergo electrophilic substitution as discussed above, though it is deactivated.

Methyl Group: Can potentially be oxidized under strong oxidizing conditions.

In a reaction with a nucleophile, the primary site of attack would almost certainly be the α-carbon of the bromoacetyl group, displacing the bromide ion. This is a highly favorable and common reaction pathway for α-halo ketones. For example, reaction with an amine would lead to an α-amino ketone.

Chemoselectivity would be crucial when using reagents that can react with multiple functional groups. For instance, a reducing agent like sodium borohydride would likely reduce the ketone to a secondary alcohol while leaving the carboxylic acid intact. A stronger reducing agent like lithium aluminum hydride would reduce both the ketone and the carboxylic acid. Protecting group strategies would be necessary to achieve selective transformations.

Theoretical and Computational Studies of Reaction Mechanisms and Intermediates

While no specific theoretical or computational studies for this compound were identified, Density Functional Theory (DFT) is a common method used to investigate similar molecules. Such studies could provide valuable insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure and steric hindrance.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). An MEP map would likely show regions of negative potential around the carbonyl and carboxyl oxygens, indicating sites for electrophilic attack, and positive potential around the acidic proton and the α-carbon of the bromoacetyl group, indicating sites for nucleophilic attack.

Reaction Mechanisms: Modeling transition states and intermediates for reactions such as nucleophilic substitution at the α-carbon to determine activation energies and reaction pathways. For instance, a computational study could compare the energy barriers for Sₙ2 attack at the α-carbon versus nucleophilic addition to the carbonyl carbon.

Reactivity Descriptors: Calculating parameters like ionization potential, electron affinity, hardness, and electrophilicity index to quantify the molecule's reactivity.

A DFT study on the related compound 4-bromo-3-(methoxymethoxy)benzoic acid has been performed to determine its structure, vibrational analysis, and chemical reactivity descriptors, indicating that such computational approaches are viable for gaining a deeper understanding of the properties of halogenated benzoic acid derivatives.

Advanced Synthetic Applications of 4 Bromoacetyl 2 Methylbenzoic Acid

Construction of Diverse Heterocyclic Scaffolds

The dual reactivity of 4-(bromoacetyl)-2-methylbenzoic acid allows it to participate in a variety of cyclization reactions, leading to the formation of numerous heterocyclic systems. The α-bromoacetyl group serves as a potent electrophile, readily reacting with nucleophiles, while the carboxylic acid group can engage in condensation or other cyclization pathways.

Synthesis of Isoindolinone and Isoquinolone Derivatives

The core structure of this compound lends itself to the synthesis of fused heterocyclic systems like isoindolinones and isoquinolones.

Isoindolinone Derivatives: The synthesis of isoindolinone derivatives can be initiated from 4-bromo-2-methylbenzoic acid, a precursor to the title compound. A typical reaction sequence involves the esterification of the carboxylic acid, followed by bromination of the methyl group. This intermediate can then undergo cyclization upon refluxing with a primary amine, such as isopropyl amine, to form the isoindolinone ring. chemicalbook.com The resulting isoindolinone fragment retains a bromine atom on the benzene (B151609) ring, which allows for further functionalization through coupling reactions. chemicalbook.com

Isoquinolone Derivatives: Similarly, isoquinolone scaffolds can be accessed starting from 4-bromo-2-methylbenzoic acid. chemicalbook.com The synthesis involves regioselective chlorination followed by reaction with an amine like n-propylamine to form a benzamide (B126). Subsequent direct benzylic lithiation of this benzamide using a strong base like lithium diisopropylamide (LDA) in the presence of an electrophile such as dimethylformamide (DMF) leads to the formation of a 6-bromo-8-chloro-N-propylisoquinolone. chemicalbook.com This product serves as a platform for creating a series of 6-substituted isoquinolones. chemicalbook.com

Starting Material PrecursorTarget ScaffoldKey StepsReagentsRef.
4-Bromo-2-methylbenzoic acidIsoindolinoneEsterification, Bromination, CyclizationIsopropyl amine chemicalbook.com
4-Bromo-2-methylbenzoic acidIsoquinoloneChlorination, Amidation, Lithiation, CyclizationNCS, n-propylamine, LDA, DMF chemicalbook.com

Formation of Oxadiazole and Thiadiazole Architectures

The carboxylic acid functionality of the parent structure is key to forming five-membered aromatic heterocycles like oxadiazoles (B1248032) and thiadiazoles. These rings are prevalent in medicinal chemistry.

1,3,4-Oxadiazole (B1194373) Derivatives: The synthesis of 1,3,4-oxadiazoles often involves the cyclization of a carboxylic acid with a hydrazine (B178648) derivative. For instance, 4-bromo-2-methylbenzoic acid can be converted into bis-oxadiazole structures. chemicalbook.com A multi-step process can transform it into 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole. chemicalbook.com Generally, benzoic acids can be reacted with N-arylthiosemicarbazides in the presence of a dehydrating agent like phosphorous oxychloride to yield N-aryl-1,3,4-thiadiazole derivatives, highlighting a common pathway for these transformations. dergipark.org.tr

1,3,4-Thiadiazole (B1197879) Derivatives: A similar synthetic strategy applies to thiadiazoles. By employing a sulfur source, such as thiosemicarbazide, with a benzoic acid derivative, 1,3,4-thiadiazoles can be formed. rjpbcs.com Research has shown that 4-bromo-2-methylbenzoic acid can be methodically converted to 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-thiadiazole. chemicalbook.com

Starting Material PrecursorTarget ScaffoldGeneral MethodKey ReagentsRef.
4-Bromo-2-methylbenzoic acid1,3,4-OxadiazoleMulti-step transformation- chemicalbook.com
4-Bromo-2-methylbenzoic acid1,3,4-ThiadiazoleMulti-step transformation- chemicalbook.com
Benzoic Acid (General)1,3,4-ThiadiazoleCyclization with thiosemicarbazidePOCl₃ dergipark.org.tr

Preparation of Substituted Thiazole (B1198619) Compounds

The α-bromoacetyl group in this compound is an ideal electrophilic partner for the classic Hantzsch thiazole synthesis. nih.govorganic-chemistry.org This reaction is one of the most fundamental and widely used methods for constructing the thiazole ring. nih.govnih.gov

The Hantzsch synthesis involves the condensation reaction between an α-haloketone (in this case, this compound) and a thioamide, most commonly thiourea. nih.govresearchgate.net The reaction proceeds via a cyclocondensation mechanism to afford a substituted 2-aminothiazole (B372263) derivative. The specific product from this reaction would be 2-amino-4-(4-carboxy-3-methylphenyl)thiazole. This reaction can be carried out in a one-pot, multi-component fashion, often using catalysts to improve efficiency and yield under greener conditions. nih.govasianpubs.org The resulting thiazole is highly functionalized, containing both a carboxylic acid and an amino group, which can be used for further synthetic elaborations.

Reactant 1Reactant 2Reaction TypeProduct ScaffoldKey FeaturesRef.
This compoundThioureaHantzsch Synthesis2-Amino-4-arylthiazoleCyclocondensation nih.govorganic-chemistry.org
α-Haloketone (General)Thioamide (General)Hantzsch SynthesisSubstituted ThiazoleForms C-S and C-N bonds nih.govresearchgate.net

Synthesis of Other Polyheterocyclic Systems

Beyond the direct formation of single heterocyclic rings, this compound and its precursors can be used to construct more complex polyheterocyclic systems. For example, the synthesis of 2,5-bis(4-bromo-2-methylphenyl)-1,3,4-oxadiazole and its thiadiazole analogue from 4-bromo-2-methylbenzoic acid results in a molecule where two substituted phenyl rings are linked by a central heterocyclic core. chemicalbook.com Furthermore, bromoderivatives of benzofused thiadiazoles are valuable precursors for creating materials used in photovoltaic applications, such as dye-sensitized solar cells. mdpi.com

Utility in the Synthesis of Precursors for Active Chemical Entities

The structural motifs derived from this compound are frequently found in biologically active molecules. Consequently, this compound is an important intermediate in the synthesis of various active chemical entities, particularly for the pharmaceutical and agrochemical industries. medchemexpress.com

Intermediates for Active Pharmaceutical Ingredients (APIs)

This compound and its esterified form, methyl 4-(bromoacetyl)-2-methylbenzoate, are recognized as crucial intermediates in the production of complex APIs.

A significant application is in the synthesis of Fluralaner , a potent systemic ectoparasiticide used in veterinary medicine to control flea and tick infestations. google.com A patented synthetic route for Fluralaner utilizes methyl 4-(bromoacetyl)-2-methylbenzoate as a key starting material. google.com In this process, the intermediate undergoes a ring-closing reaction with 3,5-dichlorotrifluoroacetyl benzene. The resulting isoxazoline (B3343090) ring is then condensed with 2-amino-N-(2,2,2-trifluoroethyl)acetamide to yield the final Fluralaner molecule. google.com The development of efficient synthetic pathways to methyl 4-(bromoacetyl)-2-methylbenzoate is therefore critical for the production of this important veterinary drug. google.com

IntermediateAPITherapeutic ClassSynthetic RoleRef.
Methyl 4-(bromoacetyl)-2-methylbenzoateFluralanerEctoparasiticideKey building block for isoxazoline ring formation google.com

Precursors for Agrochemical Active Substances (e.g., Fluralaner Intermediate)

A significant application of this compound lies in the agrochemical industry, where its methyl ester derivative, methyl 4-(2-bromoacetyl)-2-methylbenzoate, serves as a crucial intermediate in the synthesis of the insecticide and acaricide, Fluralaner. google.com Fluralaner is a systemic ectoparasiticide that is effective against fleas and ticks on cats and dogs.

The synthesis of the methyl 4-(bromoacetyl)-2-methylbenzoate intermediate, as outlined in Chinese patent CN109553532B, involves a three-step process starting from 4-bromo-2-methylbenzoic acid. google.com This process highlights a cost-effective and efficient route for producing a key component of Fluralaner. The reaction sequence is designed to be scalable for industrial production. google.com

The key synthetic steps for the preparation of methyl 4-(2-bromoacetyl)-2-methylbenzoate are detailed in the table below:

StepReactionKey Reagents and ConditionsIntermediate/Product
1Esterification4-bromo-2-methylbenzoic acid, Methanol (B129727), Sulfuric acid (catalyst)Methyl 4-bromo-2-methylbenzoate
2Palladium-catalyzed vinylationMethyl 4-bromo-2-methylbenzoate, Potassium vinylfluoroborate or vinylboronic acid, Palladium catalystSecond intermediate compound
3α-Halogenation of ketoneSecond intermediate compound, Halogenating reagent (e.g., bromosuccinimide)Methyl 4-(2-bromoacetyl)-2-methylbenzoate

This table is based on the synthetic route described in patent CN109553532B. google.com

Once synthesized, methyl 4-(bromoacetyl)-2-methylbenzoate is utilized in a subsequent cyclization reaction with 3,5-dichloro-1-(1,1,1-trifluoroacetyl)benzene to form a key heterocyclic ring structure of Fluralaner. google.com This is followed by a condensation reaction with 2-amino-N-(2,2,2-trifluoroethyl)acetamide to yield the final Fluralaner molecule. google.com The availability and purity of the this compound intermediate are therefore critical for the successful and efficient production of this widely used veterinary pharmaceutical.

Contribution to Drug Discovery Programs as a Reagent

While its role as a direct precursor in agrochemical synthesis is well-defined, this compound and its precursors also contribute to broader drug discovery programs. The precursor, 4-bromo-2-methylbenzoic acid, is a versatile starting material for the synthesis of a variety of biologically active molecules. medchemexpress.com

The bromoacetyl group in this compound is a reactive α-haloketone. This functional group is a potent electrophile, making the compound a useful alkylating agent. In drug discovery, such reagents are employed to introduce the substituted benzoylmethyl group onto various nucleophilic scaffolds, such as amines, thiols, and phenols. This allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Research has shown that the precursor, 4-bromo-2-methylbenzoic acid, can be utilized in the synthesis of:

Phenoxybenzoylphenyl acetic acids : These compounds have been investigated as novel 5α-reductase inhibitors.

Isoindolinone derivatives : This class of compounds is of interest in medicinal chemistry due to their diverse biological activities.

Heterocyclic compounds : The precursor has been used to construct 1,3,4-oxadiazole and 1,3,4-thiadiazole rings, which are common scaffolds in pharmaceutical agents.

The ability to undergo various coupling and acylation reactions makes 4-bromo-2-methylbenzoic acid and its derivatives valuable tools for generating libraries of diverse small molecules for high-throughput screening in drug discovery campaigns.

Applications in Polymer Science and Advanced Materials Synthesis

The unique chemical structure of this compound also lends itself to applications in the field of polymer science and the synthesis of advanced materials.

Building Blocks for Mesogen-Jacketed Liquid Crystalline Polymers

The precursor, 4-bromo-2-methylbenzoic acid, has been identified as a starting material in the multi-step synthesis of monomers used to produce mesogen-jacketed liquid crystalline polymers (MJLCPs). Specifically, it is a precursor to the vinylbiphenyl monomers required for the synthesis of polymers such as poly[4,4′-bis(4-butoxyphenyloxycarbonyl)-2-vinylbiphenyl] and poly[4,4′-bis(4-butoxyphenyloxycarbonyl)-3-vinylbiphenyl].

MJLCPs are a class of polymers with rigid side chains (mesogens) that are closely attached to the polymer backbone. This architecture imparts unique properties, including high thermal stability and the ability to self-assemble into ordered structures. The synthesis of the vinylbiphenyl monomers from 4-bromo-2-methylbenzoic acid involves a series of coupling reactions to build up the complex mesogenic side group. The resulting monomers can then be polymerized to form the final MJLCP.

Development of Functional Monomers and Oligomers

The reactive bromoacetyl group of this compound makes it a candidate for the development of functional monomers and oligomers. While specific examples in the literature are limited, the chemical functionalities of the molecule offer several possibilities for its incorporation into polymeric structures.

The bromoacetyl group can act as an initiator or a point of attachment for polymer chains in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). By analogy, similar bromo-functionalized aromatic compounds are used to initiate the polymerization of various vinyl monomers, leading to polymers with a defined architecture and a functional end-group derived from the initiator.

Furthermore, the carboxylic acid group could be modified to introduce a polymerizable moiety, such as a vinyl or acrylate (B77674) group. The resulting monomer would possess a pendant bromoacetyl group, which could be used for post-polymerization modification. This would allow for the synthesis of functional polymers where the bromoacetyl groups can be used to attach other molecules, such as biomolecules or cross-linking agents, along the polymer chain. This approach offers a pathway to creating well-defined, functional materials with tailored properties for specific applications.

Future Research Perspectives on 4 Bromoacetyl 2 Methylbenzoic Acid

Innovation in Green and Sustainable Synthetic Methodologies

Future efforts in the synthesis of 4-(bromoacetyl)-2-methylbenzoic acid and its derivatives will likely prioritize the development of environmentally benign and sustainable methods. Traditional bromination techniques often rely on hazardous reagents and produce significant waste. Green chemistry principles are driving a shift towards safer and more efficient alternatives.

One promising area is the use of N-bromosuccinimide (NBS) in conjunction with various catalysts. researchgate.netscirp.orgresearchgate.net Research into silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst has shown efficient and high-yielding α-bromination of ketones under mild conditions. researchgate.net Another green approach involves photocatalytic bromination, which utilizes light energy to drive the reaction, often at ambient temperatures and without the need for harsh reagents. researchgate.netsci-hub.se The application of such methods to the synthesis of this compound could significantly reduce its environmental footprint.

Furthermore, the development of one-pot syntheses from more readily available precursors, such as secondary alcohols or olefins, represents a move towards greater process efficiency and sustainability. rsc.orgresearchgate.net These methods, which can involve oxidative bromination steps, reduce the number of intermediate purification stages, thereby saving on solvents and energy. rsc.org The use of ionic liquids as recyclable reaction media also presents a viable strategy for greener synthesis protocols. scirp.org

Green Synthesis ApproachKey FeaturesPotential Advantages for this compound Synthesis
NBS with Heterogeneous Catalysts Utilizes a solid-supported catalyst that can be easily recovered and reused. researchgate.netReduced waste, simplified purification, and potential for continuous flow processes.
Photocatalysis Employs light as an energy source, often under mild conditions. researchgate.netsci-hub.seLower energy consumption and avoidance of harsh chemical reagents.
One-Pot Synthesis from Olefins/Alcohols Combines multiple reaction steps into a single procedure. rsc.orgresearchgate.netIncreased efficiency, reduced solvent usage, and less waste generation.
Ionic Liquids as Solvents Non-volatile and often recyclable reaction media. scirp.orgEnhanced reaction rates and potential for solvent reuse, minimizing waste.

Exploration of Unconventional Reactivity and Novel Catalytic Systems

The α-bromoacetyl group in this compound is a highly reactive functional handle, making the compound a versatile building block. Future research will likely delve into its unconventional reactivity patterns, moving beyond standard nucleophilic substitution reactions. The bifunctional nature of α-haloketones, with electrophilic sites at both the α-carbon and the carbonyl carbon, opens up a wide array of synthetic possibilities. nih.gov

This compound is an excellent precursor for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. nih.govwikipedia.org Reactions with thioamides or thioureas, for instance, can lead to the formation of thiazole (B1198619) derivatives. wikipedia.org The exploration of novel catalytic systems will be crucial in controlling the regioselectivity of these reactions and in developing enantioselective transformations. For example, organocatalytic methods are being developed for the enantioselective α-bromination of aldehydes and could be adapted for ketone substrates. acs.org

Furthermore, the development of novel catalytic systems, such as those involving transition metals or photoredox catalysis, can unlock new reaction pathways. arizona.eduresearchgate.net These could include cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the α-position, further diversifying the range of accessible derivatives. The use of photocatalysis for the α-arylation of ketones is a rapidly developing field that could be applied to this compound to create novel molecular architectures. researchgate.net

Design and Synthesis of Highly Functionalized Derivatives for Targeted Applications

A significant area of future research will be the rational design and synthesis of highly functionalized derivatives of this compound for specific applications, particularly in drug discovery and materials science. The α-bromoacetyl moiety serves as a versatile anchor for introducing a wide range of functionalities through reactions with various nucleophiles. nih.gov

In medicinal chemistry, these derivatives can be designed as covalent inhibitors that form a permanent bond with a target protein. The bromoacetyl group can react with nucleophilic residues like cysteine in an enzyme's active site. This targeted approach is a powerful strategy for developing highly potent and selective drugs. Future work will likely involve the synthesis of a library of derivatives where the benzoic acid portion is modified to enhance binding affinity and specificity for a particular biological target. These derivatives could be explored for their potential as anticancer, antimicrobial, or anti-inflammatory agents. rsc.org

Beyond pharmaceuticals, functionalized derivatives could find applications in materials science. For example, they could be used to synthesize novel polymers or be incorporated into sensor molecules. The reactivity of the bromoacetyl group allows for the attachment of chromophores or fluorophores, leading to the development of chemosensors for the detection of specific analytes. rsc.org

Application AreaDesign StrategyPotential Derivatives and their Uses
Medicinal Chemistry Covalent inhibitor design targeting specific protein residues.Synthesis of derivatives with tailored substituents on the aromatic ring to act as potent and selective enzyme inhibitors.
Materials Science Incorporation of photoactive or electroactive moieties.Development of novel polymers with unique properties or chemosensors for environmental or biological monitoring.
Organic Synthesis Use as a versatile building block for complex molecular architectures.Precursor for the synthesis of complex natural products or other biologically active molecules.

Integration into Automated and High-Throughput Synthetic Platforms

The future of chemical synthesis is increasingly moving towards automation and high-throughput methodologies to accelerate the discovery of new molecules with desired properties. Integrating the synthesis of this compound and its derivatives into these platforms is a key area for future development.

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better reaction control, and the potential for seamless scale-up. acs.orgvapourtec.comresearchgate.net The α-bromination of ketones has been successfully demonstrated in continuous flow systems, leading to higher yields and selectivity. acs.orgresearchgate.net Applying this technology to the synthesis of this compound would not only make the process more efficient but also safer, especially when handling hazardous reagents like bromine. acs.orgnih.gov Flow chemistry can also enable reactions that are difficult or impossible to perform in batch due to the precise control over reaction parameters. vapourtec.com

Automated platforms can be used to rapidly synthesize and screen libraries of derivatives of this compound. By combining robotic synthesis with high-throughput screening, researchers can quickly identify compounds with promising biological activity or material properties. This approach significantly accelerates the drug discovery and materials development pipelines.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-(bromoacetyl)-2-methylbenzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via bromoacetylation of 2-methylbenzoic acid derivatives. A typical approach involves reacting 2-methylbenzoic acid with bromoacetyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to avoid side reactions like hydrolysis . Post-reaction purification often employs recrystallization using ethanol-water mixtures, leveraging solubility differences .

Q. How can researchers optimize purification of this compound?

  • Methodology : Purification strategies include:

  • Recrystallization : Use solvents with high polarity gradients (e.g., ethanol/water) based on solubility data for 2-methylbenzoic acid derivatives (log10 solubility in ethanol = −1.2 at 298 K) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent (3:7 ratio) effectively separates brominated byproducts. Monitor fractions via TLC (Rf ≈ 0.4 in same solvent system) .

Q. What safety precautions are essential when handling this compound?

  • Methodology : Despite some safety data sheets (SDS) classifying brominated aromatics as non-hazardous (e.g., ), assume toxicity due to limited toxicological data . Use:

  • PPE : Nitrile gloves (tested against bromoacetyl compounds per EN ISO 374), safety goggles, and lab coats .
  • Ventilation : Work in a fume hood to avoid inhalation exposure; store separately from oxidizers and strong acids .

Q. What solvents are suitable for dissolving this compound in experimental settings?

  • Methodology : Solubility can be predicted using Abraham model parameters (S = 0.84, A = 0.42, B = 0.44). Polar aprotic solvents like DMSO or THF are optimal. Experimental data for analogous 2-methylbenzoic acid shows high solubility in alcohols (e.g., log10 solubility in ethanol = −1.2) and cyclic ethers .

Advanced Research Questions

Q. How can reaction mechanisms involving the bromoacetyl group be analyzed to minimize side-product formation?

  • Methodology :

  • Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to detect intermediates (e.g., acetylated byproducts at δ 2.8–3.2 ppm) .
  • Computational Modeling : Use DFT calculations to evaluate electrophilicity of the bromoacetyl moiety; higher electrophilicity correlates with faster coupling but may increase hydrolysis .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • NMR : <sup>13</sup>C NMR peaks at ~170 ppm (carboxylic acid), 40–45 ppm (bromoacetyl CH2), and 20–25 ppm (methyl group) confirm structure .
  • HPLC-MS : Use C18 columns with acetonitrile/0.1% formic acid mobile phase; ESI-MS shows [M-H]<sup>−</sup> at m/z 256.97 .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodology : Stability tests show:

  • Thermal Degradation : Decomposes above 80°C (TGA data); store at 2–8°C in amber vials .
  • Light Sensitivity : UV-Vis analysis indicates photodegradation under UV light (λ = 254 nm); use light-resistant containers .

Q. What strategies resolve contradictions in reported solubility or reactivity data for brominated benzoic acids?

  • Methodology :

  • Meta-Analysis : Compare Abraham model predictions (e.g., log10 c1 = −2.06 for 2-methylbenzoic acid) with experimental results across solvents .
  • Controlled Replication : Standardize solvent purity (HPLC-grade) and humidity (<30% RH) to reduce variability .

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